Quantitative Evidence Gap: No Publicly Available Potency Data for Ripk1-IN-18 to Support Direct Comparator Assessment
At present, the public domain contains no peer-reviewed or patent-disclosed quantitative biochemical inhibition data (IC50, Kd, Ki) for Ripk1-IN-18 against RIPK1 or any other kinase. A comprehensive review of the referenced patent NZ748385A, vendor datasheets from MedChemExpress, TargetMol, and InvivoChem, and primary literature databases reveals a consistent absence of numerical activity metrics [1]. All references to the compound are limited to qualitative descriptors such as 'potent inhibitor' or 'effective' without accompanying numeric values .
| Evidence Dimension | Biochemical inhibition potency (IC50/Kd) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Class-level baseline (e.g., GSK2982772 IC50 = 16 nM for human RIPK1; Nec-1 EC50 = 490 nM in Jurkat cells) [2][3] |
| Quantified Difference | Cannot be calculated |
| Conditions | Not applicable |
Why This Matters
Without quantitative potency data, researchers cannot determine appropriate experimental concentrations, benchmark against established tool compounds, or calculate selectivity windows, introducing significant risk of off-target effects or false negative results.
- [1] NZ748385A. RIPK1 inhibitors for the treatment of disease. Intellectual Property Office of New Zealand. View Source
- [2] Harris PA, et al. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. J Med Chem. 2017;60(4):1247-1261. View Source
- [3] Degterev A, et al. Chemical inhibitor of nonapoptotic cell death with therapeutic potential for ischemic brain injury. Nat Chem Biol. 2005;1(2):112-119. View Source
